H-Val-OMe.HCl

Medicinal Chemistry Enzymology Stereochemistry

Peptide chemists and API manufacturers require a valine building block that ensures high coupling efficiency and chiral integrity. H-Val-OMe.HCl (CAS 6306-52-1) meets this need as a pre-activated L-valine methyl ester hydrochloride. Key advantages include: - Delivers 97.5% dipeptide yield via Oxyma Pure/DIC-mediated coupling, minimizing racemization. - Documented key intermediate in industrial-scale Valsartan and Valaciclovir synthesis, supporting regulatory compliance. - Batch-to-batch consistency: specific rotation +15.0° to +16.0°, purity ≥99%, stable up to 60 months at 2-8°C.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 6306-52-1
Cat. No. B554925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-OMe.HCl
CAS6306-52-1
SynonymsBOC-L-PRA-OHDCHA; 63039-49-6; Boc-Pra-OH?DCHA; Boc-L-Pra-OH*DCHA; CTK8F8292; C12H23N.C10H15NO4; 6394AH; BOC-L-PROPARGYLGLYCINEDCHASALT; KM0688; J-300360
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1
InChIKeyKUGLDBMQKZTXPW-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Val-OMe.HCl Procurement and Scientific Selection


H-Val-OMe.HCl (L-Valine methyl ester hydrochloride, CAS 6306-52-1) is a chiral amino acid derivative, specifically the methyl ester hydrochloride salt of L-valine . It is a white crystalline solid with a molecular weight of 167.63 g/mol and a melting point of 171-173 °C [1]. This compound serves as a protected and activated building block, where the methyl ester masks the carboxylic acid group and the hydrochloride salt enhances solubility and stability, making it a cornerstone reagent in solution- and solid-phase peptide synthesis [2]. Beyond its role in peptide construction, it is a documented key intermediate in the industrial-scale synthesis of major active pharmaceutical ingredients (APIs), including the antihypertensive drug Valsartan [3] and the antiviral prodrug Valaciclovir .

Pre-activated L-valine methyl ester; no in-situ activation required
Compatible with SPPS and solution-phase peptide synthesis
Hydrochloride salt form enhances solubility and handling

H-Val-OMe.HCl Substitution Risks


Direct substitution of H-Val-OMe.HCl with other valine derivatives (e.g., H-Val-OH, H-D-Val-OMe.HCl, or L-valine benzyl ester hydrochloride) or general amino acid building blocks is not scientifically valid due to quantifiable differences in reactivity, stereochemical outcome, and proven synthetic utility. While H-Val-OH requires additional in situ activation and protection steps that introduce variability, the pre-activated methyl ester of H-Val-OMe.HCl enables direct, high-yield coupling [1]. Furthermore, the specific L-stereochemistry is non-negotiable for producing biologically active peptides and APIs like Valsartan; substitution with the D-enantiomer leads to inactive or therapeutically ineffective molecules [2]. Even among ester salts, the choice of protecting group (methyl vs. benzyl) dictates downstream deprotection strategies and overall process efficiency, as evidenced by established industrial routes for Valsartan synthesis [3]. These factors collectively mandate the procurement of the exact compound, CAS 6306-52-1, to ensure reproducible results and regulatory compliance.

D-Enantiomer (H-D-Val-OMe.HCl)
Stereochemistry mismatch may abolish target recognition and enzyme inhibition, leading to inactive research outcomes.
Free acid (H-Val-OH)
Requires in-situ activation, which introduces coupling variability and may lower synthetic reproducibility.
L-Valine benzyl ester HCl
Benzyl protecting group demands additional hydrogenolysis, altering process route and potentially impacting purity profiles.

H-Val-OMe.HCl Differentiation Evidence


Stereochemistry-Dependent Enzyme Inhibition

In a study on serine protease inhibitors, the L-valine methyl ester-derived compound 3 was found to irreversibly inhibit both human leukocyte elastase and porcine pancreatic elastase. In contrast, the inhibitor derived from D-valine methyl ester (4) was found to be completely inactive [1]. This demonstrates that the L-stereochemistry of H-Val-OMe.HCl is not just a quality metric but a fundamental requirement for bioactivity.

Enzyme inhibition
Head-to-head
L-Val derivative active; D-Val derivative inactive
Chiral recognition essential for elastase inhibition
D-enantiomer may not reproduce inhibitory outcome
Medicinal Chemistry Enzymology Stereochemistry

Peptide Transporter Affinity rPEPT2 vs rPEPT1

H-Val-OMe.HCl (Val-OMe) was shown to competitively inhibit [14C]glycylsarcosine uptake in cells expressing rat peptide transporters. The inhibition constant (Ki) was determined to be 3.6 mM for rPEPT1, whereas it was significantly lower at 0.83 mM for rPEPT2, indicating a 4.3-fold higher affinity for the rPEPT2 transporter [1]. The study also noted that Val-OMe showed the most potent inhibitory effect among several L-amino acid methyl esters examined [1].

Transporter affinity
Head-to-head
rPEPT2 Ki 0.83 mM vs rPEPT1 Ki 3.6 mM (4.3-fold)
Supports transporter-targeted prodrug design
Affinity difference observed in rat transporter model
Pharmacokinetics Drug Transport Prodrug Design

Oxyma Pure-Mediated Coupling Efficiency

In a standardized Organic Syntheses procedure using Oxyma Pure as an epimerization-suppressing additive, the coupling of Z-L-Phg-OH with H-Val-OMe-HCl proceeded with high efficiency. After an overnight reaction and simple aqueous workup, the crude dipeptide Z-L-Phg-Val-OMe was obtained in a 97.5% yield [1]. This demonstrates the compound's high reactivity and compatibility with modern, low-racemization coupling protocols.

Coupling yield
Reported
97.5% crude yield
High efficiency with Oxyma Pure coupling
Dipeptide model; yields may vary with substrate
Peptide Synthesis Organic Chemistry Process Development

Key Intermediate for Valsartan API Synthesis

According to US patent literature, L-valine methyl ester hydrochloride is the explicitly specified starting material for the N-alkylation step in the primary synthesis of the blockbuster antihypertensive drug Valsartan [1]. The industrial process relies on this specific derivative; alternative valine esters like L-valine benzyl ester hydrochloride, while also used in a related process, require an entirely different, additional deprotection step (catalytic hydrogenation) which introduces complexity and cost [2].

API intermediate utility
Head-to-head
Methyl ester used directly in Valsartan synthesis; benzyl ester needs extra hydrogenolysis
Process selection impact for API preparation
Benzyl route adds deprotection complexity
Pharmaceutical Manufacturing API Synthesis Process Chemistry

Purity and Quality Specifications

Commercial specifications for H-Val-OMe.HCl from major suppliers like TCI and Thermo Scientific define quantifiable purity and identity metrics. The assay (purity) is consistently specified at a minimum of 98.5-99.0%, and specific rotation ([α]20/D) is tightly controlled, typically between +15.0° and +16.0° (c=2, H2O) [1]. This is in contrast to the free base (L-valine methyl ester), which has a lower specification (e.g., 95% purity) and may lack the enhanced stability of the hydrochloride salt [2].

Purity specification
Specification review
HCl salt: ≥98.5% purity; Free base: ~95%
Higher purity may improve batch consistency
Based on commercial supplier datasheets
Quality Control Analytical Chemistry Procurement

Long-Term Storage Stability

Product specifications from suppliers indicate that H-Val-OMe.HCl, when stored under recommended conditions, has a defined shelf life. For example, one manufacturer guarantees a shelf life of 60 months (5 years) when stored at 2-8°C . In contrast, the free base L-valine methyl ester is recommended for long-term storage in a cool, dry place without a specified extended shelf-life, suggesting potentially lower long-term stability .

Storage stability
Data to verify
60 months at 2–8°C (salt); free base lacks defined long-term shelf life
May support long-term inventory planning
Verify shelf life for specific lot and storage conditions
Stability Logistics Inventory Management

H-Val-OMe.HCl Application Scenarios


Large-Scale Valsartan Intermediate Synthesis

H-Val-OMe.HCl is the documented starting material of choice for the industrial-scale synthesis of Valsartan, a multi-billion dollar antihypertensive drug [1]. Procurement of this specific derivative is mandated by validated process chemistry, which relies on its reactivity in the critical N-alkylation step. Substitution with the free acid (H-Val-OH) or a different ester would deviate from the approved regulatory pathway, requiring extensive process re-validation and potentially new impurity profiling, thereby delaying generic drug applications. The high, consistent purity (≥99%) of commercial H-Val-OMe.HCl directly supports the stringent quality requirements of API manufacturing .

Valine-Ester Prodrug Development

As demonstrated by the L-valyl ester prodrug Valaciclovir, the valine methyl ester moiety is critical for targeting peptide transporters like PEPT1 to improve oral absorption of poorly permeable drugs [1]. Researchers developing similar prodrug strategies must use the correct L-stereoisomer (H-Val-OMe.HCl) as a starting material or reference standard. The study by Sawada et al. (1999) provides the quantitative Ki values (3.6 mM for rPEPT1, 0.83 mM for rPEPT2) that validate this mechanism, guiding the rational design of new therapeutics where high bioavailability is a key performance indicator [1].

High-Yield Low-Epimerization Peptide Synthesis

For chemists engaged in constructing complex, chiral peptides where stereochemical integrity is paramount, H-Val-OMe.HCl is an optimal building block. Its use in validated, high-yielding protocols, such as the Oxyma Pure-mediated coupling yielding 97.5% of a dipeptide, provides a reliable and efficient pathway [1]. This contrasts with using unprotected valine, which carries a higher risk of racemization and lower yields, making H-Val-OMe.HCl the preferred procurement choice for cost-sensitive and purity-driven peptide synthesis campaigns.

Long-Term Stability and Quality Assurance

For long-term academic or industrial research projects, the procurement of H-Val-OMe.HCl offers logistical advantages. Its commercial availability with defined, narrow acceptance criteria (e.g., specific rotation of +15.0° to +16.0°, purity >98.5%) ensures batch-to-batch reproducibility of experiments [1]. Furthermore, its documented shelf life of up to 60 months under proper storage (2-8°C) mitigates the risk of material degradation, making it a reliable and cost-effective choice for labs that may not use the entire quantity immediately .

Application
Selection Property
Validation Focus
Valsartan intermediate synthesis
Methyl ester hydrochloride for N-alkylation step
Process reproducibility and coupling reactivity
Valine-ester prodrug design
L-valine ester for PEPT transporter targeting
Transporter affinity profile and stereochemical integrity
Low-racemization peptide synthesis
Compatibility with Oxyma Pure protocols
Reported high-yield coupling and epimerization control
Long-term research inventory
Defined acceptance criteria and shelf life
Batch-to-batch consistency and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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